n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is a synthetic compound characterized by the presence of a pyrrolidine ring, an ethyl group, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide typically involves the reaction of pyrrolidine derivatives with ethyl and but-2-enamide groups under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide. The resulting intermediate is then reacted with but-2-enamide under controlled temperature and pressure to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
N-Ethylpyrrolidine: Similar structure but lacks the but-2-enamide moiety.
But-2-enamide: Contains the but-2-enamide group but lacks the pyrrolidine ring.
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is unique due to its combination of the pyrrolidine ring, ethyl group, and but-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-N-ethyl-N-pyrrolidin-3-ylbut-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+ |
InChI Key |
XQJTYSJJAHMGNP-HWKANZROSA-N |
Isomeric SMILES |
CCN(C1CCNC1)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.